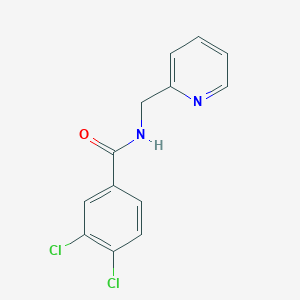

3,4-二氯-N-(2-吡啶基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

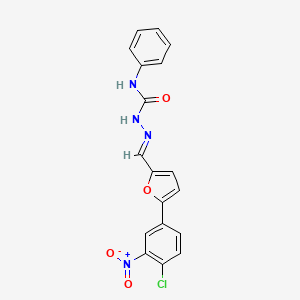

3,4-dichloro-N-(2-pyridinylmethyl)benzamide is a compound that has garnered attention due to its unique structural features and potential applications in various fields. It belongs to the broader class of benzamides, which are known for their diverse chemical and physical properties, making them valuable for multiple applications.

Synthesis Analysis

The synthesis of benzamide derivatives, including 3,4-dichloro-N-(2-pyridinylmethyl)benzamide, often involves complex reactions utilizing specific precursors such as benzoyl chloride and amino pyridine derivatives. For example, Adhami et al. (2014) described the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through reactions involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation to produce various benzamide derivatives (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques such as X-ray crystallography, which provides detailed insights into the orientation and conformation of the molecular frameworks. Artheswari et al. (2019) discussed the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the orientation differences between the pyridine and benzene rings (Artheswari et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, reflecting their chemical properties. The Bischler-Napieralski reaction, as discussed by Browne et al. (1981), is one example where N-(4-aryl-4-hydroxybutyl)benzamides cyclize to produce pyrrole derivatives, indicating the reactivity and functional group transformations possible with these compounds (Browne et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, of benzamide derivatives are crucial for their application in material science and drug formulation. The polymorphism of benzamide derivatives, as reported by Yanagi et al. (2000), demonstrates the significance of physical properties in determining the stability and suitability of these compounds for various applications (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of 3,4-dichloro-N-(2-pyridinylmethyl)benzamide and related compounds, such as reactivity towards different chemical agents and stability under various conditions, are essential for their functional applications. Studies such as those by Demir et al. (2016), which explore the spectroscopic analysis and theoretical studies of benzamide derivatives, contribute to understanding these chemical properties in depth (Demir et al., 2016).

科学研究应用

合成与抗菌活性: G. Naganagowda 和 A. Petsom (2011) 使用相关化合物探索了各种喹唑啉酮的合成。他们发现这些化合物表现出抗菌和抗真菌活性 (Naganagowda & Petsom, 2011).

有机合成中的杂环形成: M. Stojanović、Slobodan Bugarski 和 M. Baranac‐Stojanović (2020) 报道了通过酯连接烯胺酮的分子内环化形成 2,3-二氢-4-吡啶酮,展示了吡啶结构在有机合成中的重要性 (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).

药理学中的代谢: 秦悦等人 (2011) 研究了相关化合物 GDC-0449 在大鼠和狗中的代谢过程和分布,揭示了其吸收、分布、代谢和排泄的见解 (Yue et al., 2011).

潜在抗精神病药: M. H. Norman 等人 (1996) 合成了 2-氨基-N-(4-(4-(1,2-苯并异噻唑-3-基)-1-哌嗪基)-丁基)苯甲酰胺的杂环类似物,并将其评估为潜在的抗精神病药,表明吡啶苯甲酰胺在药物化学中的相关性 (Norman et al., 1996).

环境科学中的光催化降解: C. Maillard-Dupuy 等人 (1994) 研究了 TiO2 光催化降解吡啶在水中的动力学和产物,阐明了与吡啶化合物相关的环境应用 (Maillard-Dupuy et al., 1994).

安全和危害

属性

IUPAC Name |

3,4-dichloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-5-4-9(7-12(11)15)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUWSCVICZCORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)

![2-[(3-bromobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B5511561.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)